molecular formula C10H15NO B2636562 4-(But-3-en-1-yl)oxane-4-carbonitrile CAS No. 1870186-10-9

4-(But-3-en-1-yl)oxane-4-carbonitrile

Cat. No.: B2636562
CAS No.: 1870186-10-9
M. Wt: 165.236
InChI Key: MLOXBRHVSQUZRE-UHFFFAOYSA-N
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Description

4-(But-3-en-1-yl)oxane-4-carbonitrile is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a but-3-en-1-yl group and a nitrile (-CN) moiety. Its molecular formula is C₁₂H₁₅NO (based on systematic nomenclature), though a cited source lists it as C₂₂H₂₂N₂O₄S (Mol. weight: 410.50) . The compound’s key structural features include:

  • Oxane ring: A six-membered oxygen-containing heterocycle.
  • But-3-en-1-yl group: A four-carbon chain with a terminal alkene, enabling reactivity via addition or cycloaddition.
  • Nitrile group: A polar functional group that participates in nucleophilic or electrophilic reactions.

Properties

IUPAC Name

4-but-3-enyloxane-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-3-4-10(9-11)5-7-12-8-6-10/h2H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOXBRHVSQUZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1(CCOCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(But-3-en-1-yl)oxane-4-carbonitrile typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the reaction of 4-hydroxy-2H-pyran with but-3-en-1-yl bromide in the presence of a base to form the corresponding ether.

    Reaction Conditions: The reactions are generally carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

    Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.

Mechanism of Action

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Alkene vs. Aromatic/Halogen Substituents : The butenyl group in the target compound introduces an alkene, enabling Diels-Alder or oxidation reactions, unlike bromophenyl or chloromethyl derivatives, which favor electrophilic substitution or nucleophilic displacement .
  • Electron-Donating vs.
  • Nitrile Reactivity : All compounds share nitrile functionality, but steric and electronic effects from substituents modulate reactivity. For example, bulky substituents (e.g., butenyl) may hinder nucleophilic attack on the nitrile.

Key Research Findings

Reactivity Studies

  • Cycloaddition: The butenyl group in this compound is a candidate for [4+2] cycloadditions, similar to 3-cyanochromones (benzopyran derivatives) .
  • Nitrile Transformations : Like other carbonitriles, the nitrile group can undergo hydrolysis to carboxylic acids or reduction to amines, though steric hindrance from substituents may slow these reactions .

Biological Activity

4-(But-3-en-1-yl)oxane-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound has a unique structure that allows it to interact with various biological targets. The presence of the nitrile group enhances its electrophilic character, facilitating interactions with nucleophilic sites on proteins and other biomolecules.

The compound's mechanism of action primarily involves:

  • Enzyme Inhibition : It may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Interaction : The compound can bind to receptors, modifying their activity and leading to various biological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit anticancer properties. For instance, the compound's ability to induce apoptosis in cancer cell lines has been documented.

StudyCell LineIC50 (µM)Mechanism
A54912.5Apoptosis induction
MCF715.0Cell cycle arrest

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Activity

Research indicates potential anti-inflammatory effects, which may be attributed to the inhibition of pro-inflammatory cytokines.

Case Studies

  • Anticancer Effects : A study assessed the efficacy of this compound in inhibiting tumor growth in vivo. The compound was administered to mice bearing xenograft tumors, resulting in a significant reduction in tumor size compared to controls.
  • Antimicrobial Testing : A series of experiments evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent.

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